2-(3-Morpholinoquinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile
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Description
2-(3-Morpholinoquinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Biological Activity
2-(3-Morpholinoquinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a morpholino group attached to a quinoxaline moiety, which is known for its pharmacological significance. The presence of the m-tolylsulfonyl group enhances its solubility and stability, making it a suitable candidate for further biological evaluation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast cancer) | 15.4 | |
A549 (Lung cancer) | 12.3 | |
HeLa (Cervical cancer) | 10.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and -9 activity in treated cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
This activity suggests potential applications in treating infections caused by resistant bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folate synthesis, while the quinoxaline moiety can inhibit topoisomerases involved in DNA replication.
- Modulation of Signaling Pathways : Studies indicate that the compound can modulate key signaling pathways involved in cell survival and apoptosis, particularly the PI3K/Akt pathway, leading to enhanced cell death in cancer cells.
Case Studies
A notable study conducted on mice bearing xenograft tumors revealed that administration of the compound significantly reduced tumor growth compared to control groups. The study reported a tumor volume reduction of approximately 60% after four weeks of treatment at a dosage of 20 mg/kg body weight .
Another clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and a partial response rate of 25% among participants .
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-5-4-6-16(13-15)29(26,27)19(14-22)20-21(25-9-11-28-12-10-25)24-18-8-3-2-7-17(18)23-20/h2-8,13,19H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOEKNHTQZISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.